6-((Trimethylsilyl)ethynyl)pyridin-3-amine
Overview
Description
6-((Trimethylsilyl)ethynyl)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2Si It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine typically involves the coupling of a trimethylsilylacetylene with a halogenated pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-((Trimethylsilyl)ethynyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ethynyl moiety.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the trimethylsilyl group.
Scientific Research Applications
6-((Trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The ethynyl moiety can participate in π-π interactions, while the amine group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in different contexts.
Comparison with Similar Compounds
Similar Compounds
- 6-((Trimethylsilyl)ethynyl)pyridine
- 3-((Trimethylsilyl)ethynyl)pyridine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
Uniqueness
6-((Trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNISYXSXJNIGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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